molecular formula C3N2OS3 B13097460 [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one CAS No. 153139-58-3

[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one

Cat. No.: B13097460
CAS No.: 153139-58-3
M. Wt: 176.2 g/mol
InChI Key: MWPBRZIVXHZUJZ-UHFFFAOYSA-N
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Description

[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one is a heterocyclic compound with a unique structure that includes sulfur and nitrogen atoms This compound is part of a broader class of thiadiazoles, which are known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution reaction of ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions, followed by ring closure . The reaction conditions often require specific solvents like dichloromethane or chloroform and may involve ion-pair extraction techniques to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the ring structure, leading to a wide range of derivatives with different properties.

Scientific Research Applications

[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfur and nitrogen atoms in the ring can form strong interactions with metal ions and other electrophilic centers, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

153139-58-3

Molecular Formula

C3N2OS3

Molecular Weight

176.2 g/mol

IUPAC Name

[1,3]dithiolo[4,5-c][1,2,5]thiadiazol-5-one

InChI

InChI=1S/C3N2OS3/c6-3-7-1-2(8-3)5-9-4-1

InChI Key

MWPBRZIVXHZUJZ-UHFFFAOYSA-N

Canonical SMILES

C12=NSN=C1SC(=O)S2

Origin of Product

United States

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